molecular formula C7H2F3NO B1591232 2,4,5-Trifluorophenyl isocyanate CAS No. 932710-67-3

2,4,5-Trifluorophenyl isocyanate

Cat. No.: B1591232
CAS No.: 932710-67-3
M. Wt: 173.09 g/mol
InChI Key: FNPFGLMBBUHGAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trifluorophenyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 2,4,5-trifluoroaniline with phosgene (COCl2) under controlled conditions . This reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:

C6H2F3NH2+COCl2C6H2F3NCO+2HClC_6H_2F_3NH_2 + COCl_2 \rightarrow C_6H_2F_3NCO + 2HCl C6​H2​F3​NH2​+COCl2​→C6​H2​F3​NCO+2HCl

Another method involves the oxidation of 2,4,5-trifluorophenyl isonitrile using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and produces high-purity isocyanates.

Industrial Production Methods

Industrial production of this compound often employs large-scale phosgenation processes, where phosgene is reacted with 2,4,5-trifluoroaniline in the presence of a suitable solvent and catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluorophenyl isocyanate primarily undergoes addition reactions with nucleophiles. These reactions include:

    Addition with Amines: Forms ureas.

    Addition with Alcohols: Forms carbamates.

Common Reagents and Conditions

Major Products

    N-Phenyl-N-(2,4,5-trifluorophenyl)urea: Formed from the reaction with aniline.

    2,4,5-Trifluorophenyl carbamate: Formed from the reaction with methanol.

Scientific Research Applications

Organic Synthesis

2,4,5-Trifluorophenyl isocyanate is a valuable building block in organic synthesis due to its reactivity with various functional groups. It is used to introduce trifluorophenyl moieties into complex molecules, influencing reaction rates and product selectivity.

Medicinal Chemistry

The compound is utilized in medicinal chemistry for the synthesis of potential drug candidates. The trifluorophenyl group can improve bioavailability and metabolic stability of pharmaceuticals.

Polymer Chemistry

In polymer chemistry, this compound is used as a monomer in the synthesis of polyurethanes. These polymers exhibit enhanced thermal stability and specific functionalities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms, which significantly influences its reactivity and the electronic properties of the phenyl ring. This makes it particularly useful in applications requiring precise control over reactivity and product formation.

Properties

IUPAC Name

1,2,4-trifluoro-5-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPFGLMBBUHGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584916
Record name 1,2,4-Trifluoro-5-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932710-67-3
Record name 1,2,4-Trifluoro-5-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 932710-67-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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